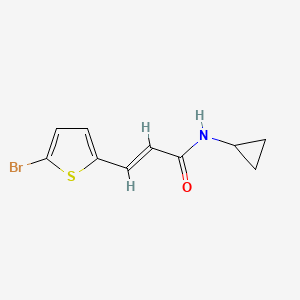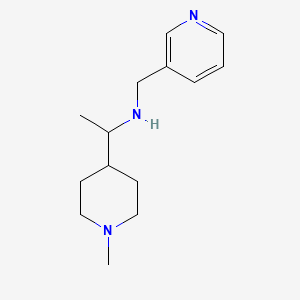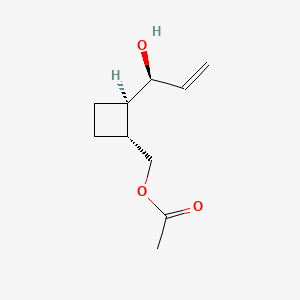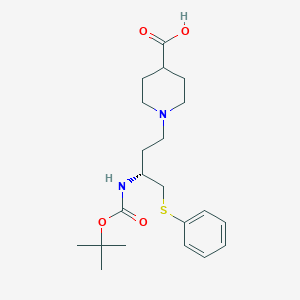
Methyl (S,E)-5-((tert-butoxycarbonyl)amino)-2,2,7-trimethyloct-3-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (S,E)-5-((tert-butoxycarbonyl)amino)-2,2,7-trimethyloct-3-enoate is a synthetic organic compound that features a tert-butoxycarbonyl (Boc) protecting group. This compound is notable for its applications in organic synthesis, particularly in the preparation of amino acid derivatives and peptides. The Boc group is commonly used to protect amine functionalities during chemical reactions, preventing unwanted side reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (S,E)-5-((tert-butoxycarbonyl)amino)-2,2,7-trimethyloct-3-enoate typically involves the following steps:
Formation of the Boc-Protected Amine: The starting material, an amine, is reacted with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. This reaction forms the Boc-protected amine.
Esterification: The Boc-protected amine is then esterified with methyl acrylate under basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may utilize flow microreactor systems, which offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste.
Análisis De Reacciones Químicas
Types of Reactions
Methyl (S,E)-5-((tert-butoxycarbonyl)amino)-2,2,7-trimethyloct-3-enoate undergoes various chemical reactions, including:
Hydrolysis: The Boc protecting group can be removed under acidic conditions, such as with aqueous phosphoric acid.
Substitution: The ester group can undergo nucleophilic substitution reactions with various nucleophiles.
Reduction: The double bond in the compound can be reduced using hydrogenation reactions.
Common Reagents and Conditions
Hydrolysis: Aqueous phosphoric acid or trifluoroacetic acid.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Reduction: Hydrogen gas with a palladium catalyst.
Major Products Formed
Hydrolysis: Removal of the Boc group yields the free amine.
Substitution: Formation of substituted esters or amides.
Reduction: Formation of the corresponding saturated ester.
Aplicaciones Científicas De Investigación
Methyl (S,E)-5-((tert-butoxycarbonyl)amino)-2,2,7-trimethyloct-3-enoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the preparation of peptide-based biomolecules.
Medicine: Utilized in the development of pharmaceutical compounds.
Industry: Applied in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of Methyl (S,E)-5-((tert-butoxycarbonyl)amino)-2,2,7-trimethyloct-3-enoate involves the protection of amine groups during chemical reactions. The Boc group stabilizes the amine, preventing it from participating in unwanted side reactions. Upon completion of the desired reaction, the Boc group can be selectively removed under acidic conditions, revealing the free amine for further functionalization .
Comparación Con Compuestos Similares
Similar Compounds
Methyl (S,E)-5-amino-2,2,7-trimethyloct-3-enoate: Lacks the Boc protecting group, making it more reactive.
Methyl (S,E)-5-((benzyloxycarbonyl)amino)-2,2,7-trimethyloct-3-enoate: Features a benzyloxycarbonyl (Cbz) protecting group instead of Boc.
Methyl (S,E)-5-((fluorenylmethyloxycarbonyl)amino)-2,2,7-trimethyloct-3-enoate: Contains a fluorenylmethyloxycarbonyl (Fmoc) protecting group.
Uniqueness
Methyl (S,E)-5-((tert-butoxycarbonyl)amino)-2,2,7-trimethyloct-3-enoate is unique due to the presence of the Boc protecting group, which offers stability and ease of removal under mild acidic conditions. This makes it particularly useful in multi-step organic syntheses where selective protection and deprotection of amine groups are required .
Propiedades
Fórmula molecular |
C17H31NO4 |
|---|---|
Peso molecular |
313.4 g/mol |
Nombre IUPAC |
methyl (E,5S)-2,2,7-trimethyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]oct-3-enoate |
InChI |
InChI=1S/C17H31NO4/c1-12(2)11-13(18-15(20)22-16(3,4)5)9-10-17(6,7)14(19)21-8/h9-10,12-13H,11H2,1-8H3,(H,18,20)/b10-9+/t13-/m1/s1 |
Clave InChI |
QGBUDRZXWGWALH-WTNCMQEWSA-N |
SMILES isomérico |
CC(C)C[C@@H](/C=C/C(C)(C)C(=O)OC)NC(=O)OC(C)(C)C |
SMILES canónico |
CC(C)CC(C=CC(C)(C)C(=O)OC)NC(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-{(E)-[(2-hydroxyphenyl)imino]methyl}benzoic acid](/img/structure/B14910463.png)


![7-Chloro-3-iodo-6-methylimidazo[1,2-b]pyridazine](/img/structure/B14910487.png)
![5H-pyrrolo[3,2-d]pyrimidin-7-amine](/img/structure/B14910491.png)



![3-Bromopyrazolo[1,5-a]pyrimidin-5-amine](/img/structure/B14910501.png)
![2,2'-(1,3,5,7-tetraoxo-5,7-dihydropyrrolo[3,4-f]isoindole-2,6(1H,3H)-diyl)dibenzoic acid](/img/structure/B14910509.png)

![3-(2,3-Dihydrobenzo[b]thiophene-3-carboxamido)propanoic acid](/img/structure/B14910519.png)
![2-{[2-(4-Bromophenoxy)ethyl]sulfanyl}-1,3,4-thiadiazole](/img/structure/B14910521.png)

